2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride

Description

IUPAC Nomenclature and Structural Representation

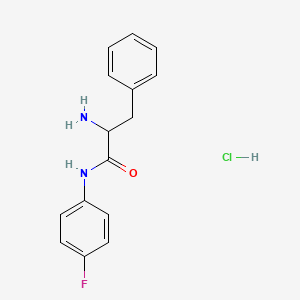

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complete structural framework. The IUPAC name for the hydrochloride salt form is 2-amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride, which systematically describes the presence of an amino group at the 2-position, a 4-fluorophenyl substituent on the nitrogen atom, and a phenyl group at the 3-position of the propanamide backbone. The structural representation can be expressed through the SMILES notation as O=C(NC1=CC=C(F)C=C1)C(N)CC2=CC=CC=C2.[H]Cl, which provides a linear description of the molecular connectivity including the hydrochloride counterion. This notation clearly indicates the amide bond formation between the carboxyl group and the 4-fluoroaniline moiety, as well as the presence of the benzyl side chain characteristic of phenylalanine-derived structures.

The three-dimensional structural representation reveals specific conformational features that influence the compound's chemical and biological properties. The molecule contains two distinct aromatic ring systems: the 4-fluorophenyl ring attached to the amide nitrogen and the phenyl ring connected via the methylene bridge to the chiral carbon center. The presence of the fluorine atom in the para position of the aniline ring introduces both electronic and steric effects that can significantly influence molecular interactions and binding affinities. The amino acid-like backbone structure, derived from phenylalanine, provides a chiral center that contributes to the compound's stereochemical complexity and potential for enantioselective biological activity. The hydrochloride salt formation involves protonation of the primary amino group, resulting in a positively charged ammonium center that enhances water solubility compared to the neutral free base form.

Systematic Synonyms and Registry Identifiers (CAS 1236261-36-1 vs. 52084-06-7)

The compound system exhibits two distinct Chemical Abstracts Service registry numbers that correspond to different forms of the same basic molecular structure, creating an important distinction in chemical databases and commercial availability. CAS number 1236261-36-1 specifically identifies the hydrochloride salt form of 2-amino-N-(4-fluorophenyl)-3-phenylpropanamide, with the molecular formula C₁₅H₁₆ClFN₂O and molecular weight of 294.75 g/mol. This registry number is associated with the salt form that includes the hydrochloric acid component, which significantly affects the compound's physical properties, solubility characteristics, and handling requirements. The MDL number MFCD13562827 provides an additional unique identifier for this specific salt form in chemical databases and inventory systems.

In contrast, CAS number 52084-06-7 corresponds to the free base form of the compound, specifically (S)-2-amino-N-(4-fluorophenyl)-3-phenylpropanamide, which has the molecular formula C₁₅H₁₅FN₂O and molecular weight of 258.29 g/mol. This form represents the compound without the hydrochloride counterion and typically exhibits different solubility and stability profiles compared to the salt form. The free base form is associated with MDL number MFCD09725233 and has been documented with a purity specification of 97% in commercial preparations. The distinction between these two CAS numbers is crucial for researchers and procurement specialists, as the choice between salt and free base forms can significantly impact experimental protocols, formulation strategies, and analytical methodologies.

Additional systematic synonyms for the hydrochloride form include the descriptive name 2-amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride, which directly translates the IUPAC nomenclature into a more accessible format for database searches and commercial identification. The compound may also be referenced through various database-specific identifiers and catalog numbers that facilitate procurement and inventory management across different chemical suppliers and research institutions.

Molecular Formula (C₁₅H₁₆ClFN₂O) and Isomeric Variations

The molecular formula C₁₅H₁₆ClFN₂O for the hydrochloride salt form provides a comprehensive atomic composition that includes fifteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom. This formula reflects the addition of hydrochloric acid to the free base structure, resulting in the incorporation of an additional hydrogen and chlorine atom compared to the neutral form. The molecular weight of 294.75 g/mol represents the combined mass of the organic cation and the chloride counterion, making this form significantly heavier than the corresponding free base. The presence of specific heteroatoms, particularly the fluorine substituent and the chloride counterion, contributes to distinctive physical and chemical properties that differentiate this compound from non-halogenated analogues.

The stereochemical complexity of this compound arises from the presence of a chiral center at the alpha carbon position, which can exist in either R or S configuration, leading to potential enantiomeric variations. Research documentation indicates that the free base form with CAS 52084-06-7 specifically refers to the (S)-enantiomer, suggesting that this particular stereoisomer has been isolated and characterized independently. The S-configuration follows the Cahn-Ingold-Prelog priority rules and corresponds to the naturally occurring configuration found in L-phenylalanine, from which this compound can be conceptually derived. The stereochemical assignment has important implications for biological activity, as different enantiomers often exhibit distinct pharmacological profiles and binding affinities to target proteins.

| Property | Hydrochloride Salt (CAS 1236261-36-1) | Free Base (CAS 52084-06-7) |

|---|---|---|

| Molecular Formula | C₁₅H₁₆ClFN₂O | C₁₅H₁₅FN₂O |

| Molecular Weight | 294.75 g/mol | 258.29 g/mol |

| Stereochemistry | Not specified | (S)-configuration |

| MDL Number | MFCD13562827 | MFCD09725233 |

| Physical State | Crystalline solid | Crystalline solid |

| Solubility Profile | Enhanced water solubility | Limited water solubility |

Properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O.ClH/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11;/h1-9,14H,10,17H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRSUGMPAWFCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Coupling of Amines and Acids or Acid Derivatives

A common approach involves coupling 4-fluoroaniline with 2-amino-3-phenylpropanoic acid derivatives or their activated forms (e.g., acid chlorides or esters). The coupling is often facilitated by carbodiimide-based reagents such as EDC hydrochloride and additives like HOBt to improve yield and reduce side reactions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid Activation | 2-Amino-3-phenylpropanoic acid + oxalyl chloride | Not specified | Generates acyl chloride intermediate |

| Amide Coupling | 4-Fluoroaniline + acyl chloride | 70-90 | Performed in inert solvent, e.g., DCM |

| Alternative Coupling | EDC·HCl + HOBt + amine + acid | 45-94 | Mild conditions, room temp to reflux |

This method is supported by analogous syntheses reported for similar propanamide derivatives, where the amide bond formation is a key step to obtain the target compound or its analogues.

Azide Reduction Route

Another documented route involves the synthesis of azide intermediates from the corresponding bromo or chloro amides, followed by catalytic hydrogenation or Staudinger reduction to yield the primary amine at the 2-position.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halide to Azide | 2-Bromo or 2-chloro amide + sodium azide | ~97 | Performed in DMF or similar solvent |

| Azide Reduction | Hydrogenation with Pd/C or Ph3P + water | 66-97 | Produces primary amine intermediate |

| Salt Formation | Treatment with HCl gas | Quantitative | Forms hydrochloride salt |

This method ensures selective introduction of the amino group and is well-established for preparing amino-propanamide derivatives.

Boc Protection and Deprotection Strategy

In some synthetic routes, the amino group is protected as a Boc derivative during the early steps to prevent side reactions. After amide bond formation, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid treatment) to liberate the free amine.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, base (e.g., triethylamine) | High | Protects amino group |

| Amide Coupling | Coupling with acid derivative | High | Standard amidation |

| Boc Deprotection | TFA in DCM | Quantitative | Removes Boc group cleanly |

This approach is useful when the amino group is sensitive or when selective functionalization is required.

Detailed Research Findings and Data Tables

The following table summarizes key reaction parameters and yields from various literature sources relevant to the preparation of 2-amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride or structurally related compounds:

Analytical and Quality Considerations

- The hydrochloride salt is typically isolated by bubbling dry HCl gas into the amine solution or by treatment with aqueous HCl followed by recrystallization.

- Purity and identity are confirmed by NMR, HRMS, and melting point analysis.

- Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize by-products.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Amide Coupling (EDC/HOBt) | Mild conditions, high yield, widely applicable | Good selectivity, scalable | Requires careful handling of reagents |

| Azide Reduction Route | High selectivity for amino group, clean conversion | High yields, straightforward | Requires handling of azides (safety risk) |

| Boc Protection/Deprotection | Protects amino group during synthesis | Prevents side reactions | Additional steps increase synthesis time |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. Its fluorophenyl group can enhance the compound's binding affinity to specific biological targets.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: In the industrial sector, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with its closest structural analogs identified in the evidence:

Key Structural and Functional Differences

Backbone Variations: The hypothetical target compound features a phenylpropanamide backbone, similar to L-Phe-AMC (), but lacks the coumarin fluorophore. In contrast, methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride () is an ester derivative, enhancing its solubility for peptide coupling reactions .

Substituent Effects :

- The 4-fluorophenyl group is a common motif in pharmaceuticals due to its metabolic stability and lipophilicity. However, its placement varies:

- In 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride (), the fluorophenyl group is part of a benzyl side chain, enabling interactions with hydrophobic enzyme pockets .

- The simpler 2-(4-fluorophenyl)propan-2-amine hydrochloride () lacks an amide group, favoring reactivity in alkylation or condensation reactions .

Biological Relevance :

- L-Phe-AMC () is specifically designed as a fluorogenic substrate for proteases, leveraging its coumarin moiety for assay detection .

- The methyl ester in is a precursor for peptide synthesis, where ester-to-amide conversion is critical for bioactive molecule development .

Purity and Synthesis :

- Most analogs (e.g., ) are reported with ≥95% purity, emphasizing their utility in high-precision applications like drug development .

Biological Activity

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride, also known by its chemical structure , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅FN₂O

- Molecular Weight : 252.29 g/mol

- CAS Number : Not specified

- Physical State : Typically exists as a hydrochloride salt for enhanced solubility.

Biological Activity Overview

Research indicates that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell growth by targeting metabolic pathways critical for tumor survival.

- Neuroprotective Effects : The structural features of the compound suggest potential protective effects against neurodegenerative diseases, possibly through modulation of neurotransmitter systems.

- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, indicating a potential for antimicrobial applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to altered metabolic processes within cells.

- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to various physiological processes.

1. Synthesis and Evaluation

A study focused on the synthesis of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride revealed promising results in enzyme inhibition assays. The compound was synthesized via the reaction of 2-amino-3-fluorophenol with phenylpropanamide derivatives in the presence of suitable catalysts.

2. In Vitro Studies

In vitro evaluations demonstrated that this compound is a substrate for amino acid transport systems in gliosarcoma cells. The uptake studies indicated high tumor-to-normal brain ratios, beneficial for targeted drug delivery in cancer therapy:

| Compound | Uptake in 9L Gliosarcoma Cells | Tumor-to-Normal Brain Ratio |

|---|---|---|

| This Compound | High | 20:1 to 115:1 |

3. Pharmacokinetic Studies

Pharmacokinetic evaluations showed that structural modifications influence absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for optimizing the compound for clinical use.

Comparative Analysis with Similar Compounds

Understanding how structural variations impact biological activity is essential. Below is a comparison table highlighting some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl (2-amino-4-fluorophenyl)carbamate | Similar amino and fluorine substitution | Different position of fluorine affecting reactivity |

| tert-Butyl (3-amino-5-fluorophenyl)carbamate | Amino group at position 3 instead of position 2 | Variations in biological activity |

| tert-Butyl (4-amino-3-fluorophenyl)carbamate | Fluorine at position 3 with an amino group at 4 | May exhibit different pharmacokinetic properties |

Future Directions in Research

Ongoing research into 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride focuses on:

- Mechanistic Studies : Further elucidating how this compound interacts with biological targets.

- In Vivo Models : Conducting animal studies to assess efficacy and safety profiles.

- Drug Development : Exploring its potential as a lead compound for developing new therapeutics targeting specific diseases.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods (≥0.5 m/s airflow) are mandatory during synthesis .

- Waste Disposal : Neutralize acidic byproducts with 10% NaHCO before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.